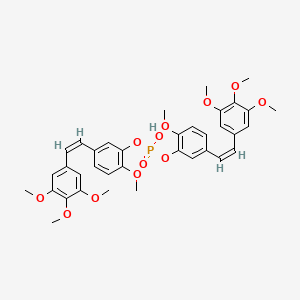![molecular formula C24H19N3OS B11457813 2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11457813.png)
2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dibenzoazepine core, a pyridyl cyanide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the dibenzoazepine core: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors.
Introduction of the oxoethyl group: This step often involves the use of oxoethylating agents under controlled conditions.
Attachment of the sulfanyl group: This can be done using thiolating agents in the presence of suitable catalysts.
Incorporation of the pyridyl cyanide group: This final step typically involves the reaction of the intermediate compound with a pyridyl cyanide reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the dibenzoazepine core may interact with neurotransmitter receptors, while the pyridyl cyanide group may influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine derivatives:
Pyridyl cyanide derivatives: Compounds with a pyridyl cyanide group may have comparable biological activities and industrial uses.
Uniqueness
2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-3-pyridyl cyanide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H19N3OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(2-benzo[b][1]benzazepin-11-yl-2-oxoethyl)sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H19N3OS/c1-16-13-17(2)26-24(20(16)14-25)29-15-23(28)27-21-9-5-3-7-18(21)11-12-19-8-4-6-10-22(19)27/h3-13H,15H2,1-2H3 |
InChI Key |
ROGKVDNUHUFXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11457734.png)
![8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11457735.png)
![N-[(4-Chlorophenyl)methyl][N'-(propan-2-ylidene)hydrazinecarbonyl]formamide](/img/structure/B11457738.png)
![2-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11457746.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11457748.png)

![4-(4-chlorophenyl)-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11457751.png)
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B11457755.png)
![7-(4-ethoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11457763.png)
![4-tert-butyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457767.png)
![methyl [7-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11457773.png)
![2-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]-6-methylpyridine](/img/structure/B11457780.png)
![ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457782.png)
![2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11457788.png)
